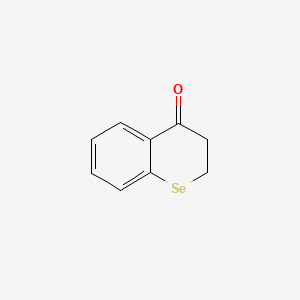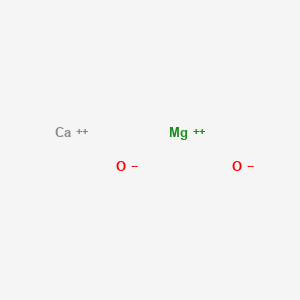
Calcium magnesium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium magnesium oxide, also known as dolime or dolomitic lime, is a compound composed of calcium oxide (CaO) and magnesium oxide (MgO). It is a white, caustic, alkaline, crystalline solid at room temperature. This compound is widely used in various industrial applications due to its unique properties, such as high melting point, reactivity with water, and ability to neutralize acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium magnesium oxide can be synthesized through the thermal decomposition of dolomite (CaMg(CO₃)₂). The process involves heating dolomite at high temperatures (around 900-1100°C) in a kiln, which results in the release of carbon dioxide (CO₂) and the formation of this compound:
CaMg(CO3)2→CaO+MgO+2CO2
Industrial Production Methods
In industrial settings, the production of this compound typically involves the calcination of dolomite in rotary kilns or shaft kilns. The calcination process requires precise control of temperature and residence time to ensure complete decomposition of the carbonate minerals. The resulting product is then cooled and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium magnesium oxide undergoes several types of chemical reactions, including:
Hydration: Reacts with water to form calcium hydroxide (Ca(OH)₂) and magnesium hydroxide (Mg(OH)₂).
Acid-Base Reactions: Neutralizes acids to form corresponding calcium and magnesium salts.
Thermal Decomposition: Decomposes at high temperatures to release CO₂.
Common Reagents and Conditions
Water (H₂O): Used in hydration reactions.
Acids (e.g., HCl, H₂SO₄): Used in neutralization reactions.
High Temperatures: Required for thermal decomposition.
Major Products Formed
- Calcium Hydroxide (Ca(OH)₂)
- Magnesium Hydroxide (Mg(OH)₂)
- Calcium Salts (e.g., CaCl₂, CaSO₄)
- Magnesium Salts (e.g., MgCl₂, MgSO₄)
Applications De Recherche Scientifique
Calcium magnesium oxide has a wide range of scientific research applications, including:
- Chemistry : Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
- Biology : Employed in the preparation of culture media and as a supplement in animal feed.
- Medicine : Utilized in antacid formulations and as a component in dental materials.
- Industry : Applied in the production of refractory materials, cement, and glass. It is also used in environmental applications, such as wastewater treatment and flue gas desulfurization.
Mécanisme D'action
The mechanism of action of calcium magnesium oxide involves its reactivity with water and acids. When it reacts with water, it forms calcium hydroxide and magnesium hydroxide, which are both strong bases. These hydroxides can neutralize acids, making this compound an effective neutralizing agent. Additionally, the compound’s high reactivity with acids allows it to form various calcium and magnesium salts, which have numerous industrial and medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calcium Oxide (CaO)
- Magnesium Oxide (MgO)
- Calcium Hydroxide (Ca(OH)₂)
- Magnesium Hydroxide (Mg(OH)₂)
Comparison
Calcium magnesium oxide is unique compared to its individual components (calcium oxide and magnesium oxide) due to its combined properties. It offers the benefits of both calcium and magnesium oxides, such as high reactivity and the ability to neutralize acids. Additionally, the presence of both calcium and magnesium in a single compound makes it more versatile for various applications, including environmental and industrial uses.
Propriétés
Numéro CAS |
37247-91-9 |
|---|---|
Formule moléculaire |
CaMgO2 |
Poids moléculaire |
96.38 g/mol |
Nom IUPAC |
calcium;magnesium;oxygen(2-) |
InChI |
InChI=1S/Ca.Mg.2O/q2*+2;2*-2 |
Clé InChI |
YLUIKWVQCKSMCF-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[Mg+2].[Ca+2] |
Description physique |
Liquid; Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals White crystals with a mild earthy odor; [Graymont MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


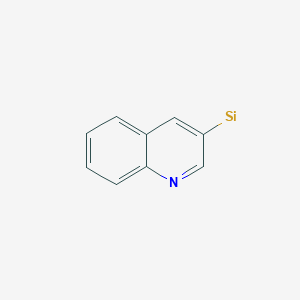
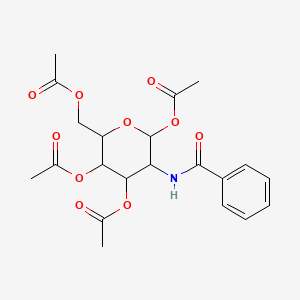
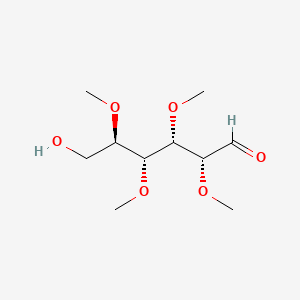
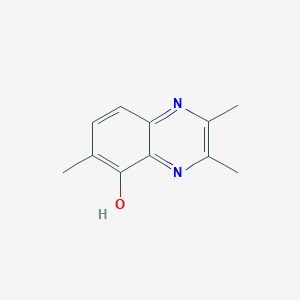
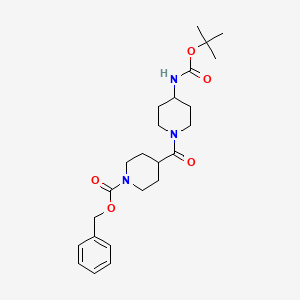
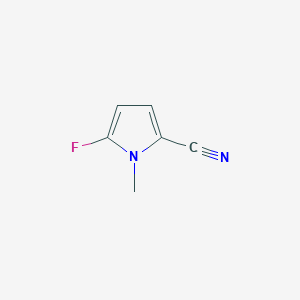
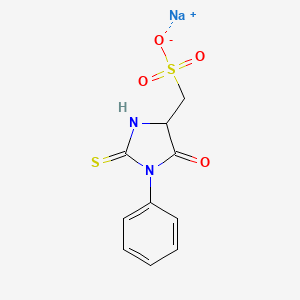
![3-Boc-8-oxo-3-azabicyclo[4.2.0]octane](/img/structure/B13818932.png)
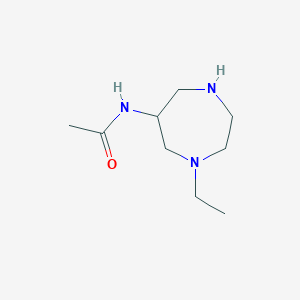
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
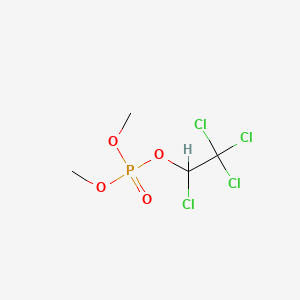
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)

